2-Benzylamino-2-phenylbutanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

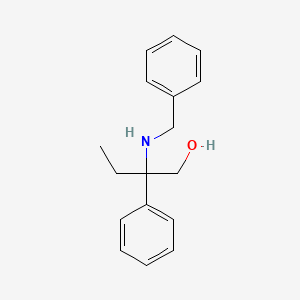

2-Benzylamino-2-phenylbutanol is an organic compound with the molecular formula C17H21NO. It is a colorless oil that serves as an intermediate in the preparation of various metabolites, including those of Trimebutine. The compound features a benzylamino group and a phenyl group attached to a butanol backbone, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Benzylamino-2-phenylbutanol can be synthesized through several routes. One common method involves the reaction of benzylamine with 2-phenylbutanone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the alcohol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon to reduce the corresponding ketone to the desired alcohol. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylamino-2-phenylbutanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent used.

Reduction: Further reduction can convert the alcohol group to an alkane.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

Oxidation: Benzophenone derivatives.

Reduction: Alkanes.

Substitution: Halogenated benzylamines.

Wissenschaftliche Forschungsanwendungen

2-Benzylamino-2-phenylbutanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the preparation of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Benzylamino-2-phenylbutanol involves its interaction with various molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylbutanol: Lacks the benzylamino group, resulting in different reactivity and applications.

Benzylamine: Contains the benzylamino group but lacks the butanol backbone.

2-Benzylamino-2-phenylpropanol: Similar structure but with a different carbon chain length.

Uniqueness

2-Benzylamino-2-phenylbutanol is unique due to its combination of a benzylamino group and a phenyl group on a butanol backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various chemical reactions and applications.

Biologische Aktivität

2-Benzylamino-2-phenylbutanol (BAPB) is a compound of significant interest in pharmacology and biochemistry due to its complex structure and multifaceted biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N1O1, with a molecular weight of approximately 245.35 g/mol. The compound features a benzylamino group that enhances its ability to interact with various biological targets, including neurotransmitter receptors.

The biological activity of BAPB is primarily attributed to its interaction with several molecular targets:

- Receptor Interactions : BAPB has been shown to interact with ionotropic glutamate receptors (NMDA and AMPA), as well as nicotinic acetylcholine receptors (α7 nAChRs). These interactions can modulate excitatory neurotransmission, reducing excitotoxicity—a key factor in neurodegenerative diseases.

- Kynurenine Pathway Modulation : BAPB is involved in the kynurenine pathway, which regulates tryptophan metabolism. It influences the production of kynurenic acid, a neuroprotective agent that can mitigate neuroinflammation.

- GPR35 and Aryl Hydrocarbon Receptor Activation : The compound acts as an agonist for GPR35 and AhR, which are implicated in immune response modulation and cellular homeostasis.

Pharmacokinetics

The pharmacokinetic profile of BAPB includes:

- Absorption : Following administration, BAPB is absorbed into the bloodstream and distributed throughout various tissues, including the brain.

- Metabolism : The compound undergoes metabolic processes primarily through the kynurenine pathway, leading to the production of biologically active metabolites.

- Excretion : Metabolites are excreted via urine, with deuterated forms like BAPB-d5 providing enhanced stability for tracking in metabolic studies.

Biological Activity and Therapeutic Potential

Research indicates that BAPB exhibits several biological activities:

- Neuroprotective Effects : By antagonizing excitatory neurotransmission through glutamate receptor inhibition, BAPB demonstrates potential in protecting neurons from damage associated with conditions like Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Properties : The compound's ability to modulate immune responses via GPR35 activation suggests its utility in treating inflammatory conditions.

Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C16H21N1O1 | Neuroprotective properties; interacts with glutamate receptors |

| 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol | C17H23N1O1 | Contains methyl group; affects lipophilicity |

| Kynurenic Acid | C10H8N2O3 | Neuroprotective; product of kynurenine pathway |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotection | Reduces excitotoxicity by inhibiting NMDA and AMPA receptors |

| Anti-inflammatory | Modulates immune responses via GPR35 and AhR |

| Cognitive Enhancement | Potential influence on mood and cognitive functions |

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of BAPB significantly reduced neuronal death in rodent models subjected to excitotoxic damage induced by glutamate. Behavioral assessments indicated improved cognitive function post-treatment.

- Inflammation Reduction : In vitro studies showed that BAPB reduced the production of pro-inflammatory cytokines in microglial cells, suggesting its potential application in treating neuroinflammatory conditions.

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-phenylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOWSIPHMTMCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.